6-Fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid is a chemical compound with the CAS Number: 1352625-29-6 . It has a molecular weight of 180.14 and its IUPAC name is 6-fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid . The compound is typically stored at room temperature .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, the reaction of methyl esters of pyrazolo[1,5-a]pyridine-2,3-dicarboxylic and 2-phenylpyrazolo[1,5-a]pyridine-3-carboxylic acids with the fluorinating reagent Selectfluor gave 3-fluoropyrazolo[1,5-a]pyridine-2-carboxylic acid methyl ester and 3-fluoro-2-phenylpyrazolo[1,5-a]pyridine .Molecular Structure Analysis
The molecular structure of 6-Fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid is represented by the formula C8H5FN2O2 . The InChI code for this compound is 1S/C8H5FN2O2/c9-5-1-2-7-6(8(12)13)3-10-11(7)4-5/h1-4H,(H,12,13) .Chemical Reactions Analysis
The reaction of methyl esters of pyrazolo[1,5-a]pyridine-2,3-dicarboxylic and 2-phenylpyrazolo[1,5-a]pyridine-3-carboxylic acids with the fluorinating reagent Selectfluor gave 3-fluoropyrazolo[1,5-a]pyridine-2-carboxylic acid methyl ester and 3-fluoro-2-phenylpyrazolo[1,5-a]pyridine . This indicates that the compound can undergo fluorination reactions.Physical And Chemical Properties Analysis
The compound has a molecular weight of 180.136 . It is a solid at room temperature . The density of the compound is 1.5±0.1 g/cm3 .Scientific Research Applications
Medical Imaging Applications
One notable application is in the field of medical imaging, where compounds structurally related to "6-Fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid" are used as radiotracers. For instance, 18F-DCFPyL, a compound containing a similar fluoropyrazolo[1,5-a]pyridine moiety, is utilized in PET/CT imaging for detecting biochemical recurrence of prostate cancer. This radiotracer targets the prostate-specific membrane antigen (PSMA) and has shown promise in improving decision-making for oncologists and altering management for a significant number of subjects (Rousseau et al., 2019).
Pharmacological Applications
In pharmacology, compounds with structural similarities are employed for therapeutic purposes. For example, Allopurinol, a compound with a pyrazolo[3,4-d]pyrimidine structure, is used to treat hyperuricemia and prevent uric acid nephropathy. It effectively reduces hyperuricemia without significant toxicity, demonstrating the utility of pyrazolo[1,5-a]pyridine derivatives in developing drugs with specific biological targets (Krakoff Ih, Murphy Ml, 1968).
Mechanism of Action
While the specific mechanism of action for 6-Fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid is not mentioned in the search results, similar compounds have been used in drug design due to their isosteric nature to indole and purine, as well as their increased metabolic stability . They have been used to obtain anti-tuberculosis drugs, EP1 receptor antagonists, and kinase p38 inhibitors .
Safety and Hazards
Future Directions
Pyrazolo[1,5-a]pyridines are widely used in drug design due to their isosteric nature to indole and purine, as well as their increased metabolic stability . They have been used to obtain anti-tuberculosis drugs, EP1 receptor antagonists, and kinase p38 inhibitors . Therefore, the future directions for 6-Fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid could include further exploration in the field of medicinal chemistry, particularly in the design of new drugs for various diseases.
properties
IUPAC Name |
6-fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O2/c9-5-1-2-7-6(8(12)13)3-10-11(7)4-5/h1-4H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAFWAUGVIAONPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NN2C=C1F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.